molecular formula C14H8ClN3 B1435071 4-(7-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile CAS No. 1987078-51-2

4-(7-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile

Cat. No.: B1435071
CAS No.: 1987078-51-2
M. Wt: 253.68 g/mol
InChI Key: QJKRNHYEMFUSGT-UHFFFAOYSA-N
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Description

4-(7-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile is a chemical compound with the molecular formula C14H8ClN3 and a molecular weight of 253.69 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological and pharmacological activities. The presence of the chloro group and the benzonitrile moiety in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones, followed by cyclization and bromination . The reaction conditions often include the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and bromination steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(7-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.

    Oxidation and Reduction Reactions: Depending on the reagents and conditions, the compound can undergo oxidation or reduction to yield different products.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Cyclization: Catalysts like palladium on carbon (Pd/C) or copper iodide (CuI) can facilitate cyclization reactions.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

4-(7-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(7-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The chloro group and the imidazo[1,2-a]pyridine core play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biological processes by inhibiting or activating specific enzymes, receptors, or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the chloro group and the benzonitrile moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(7-chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3/c15-12-5-6-18-9-13(17-14(18)7-12)11-3-1-10(8-16)2-4-11/h1-7,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKRNHYEMFUSGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN3C=CC(=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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